(Cyclobutyldisulfanyl)cyclobutane
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Overview
Description
(Cyclobutyldisulfanyl)cyclobutane is a molecule that contains a total of 24 atoms. There are 14 Hydrogen atoms, 8 Carbon atoms, and 2 Sulfur atoms .
Molecular Structure Analysis
Cyclobutane, a member of the cycloalkane series, is composed of four carbon atoms © and eight hydrogen atoms (H), forming a cyclic structure . The carbon atoms are joined in a ring, each bonded to two other carbons and two hydrogen atoms . The unique structure of cyclobutane results in significant ring strain, making it less stable compared to other cycloalkanes .Chemical Reactions Analysis
Cyclobutanes are known to be relatively reactive due to their ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutanes can undergo dehydrogenation and multiple C–H functionalizations, potentially leading to the formation of a highly functionalized cyclobutene .Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.33 . The physical form of this compound is liquid .Scientific Research Applications
Cyclobutanes in Drug Development
Cyclobutanes are increasingly utilized in medicinal chemistry due to their unique structural characteristics, such as the puckered structure, longer C−C bond lengths, and increased chemical inertness. These features contribute to favorable drug properties, such as metabolic stability and hydrophobic pocket engagement. The cyclobutane ring has been employed for improving drug characteristics, including isosteric replacement and conformational restriction, which are essential for enhancing drug efficacy and specificity (van der Kolk et al., 2022).
Synthetic Organic Chemistry
Asymmetric Synthesis
A study on tandem catalysis for the asymmetric coupling of ethylene and enynes to produce functionalized cyclobutanes demonstrated the potential of cyclobutanes in synthesizing complex chiral molecules. This process highlights the versatility of cyclobutanes as intermediates in organic synthesis, offering a route to complex cyclobutane derivatives with quaternary chiral centers (Pagar & RajanBabu, 2018).
Photocatalysis
Efficient visible light photocatalysis of [2+2] enone cycloadditions using Ru(bipy)3Cl2 as a catalyst enables the formation of cyclobutane products with excellent diastereoselectivity. This method underscores the utility of cyclobutanes in photocatalytic applications, facilitating rapid and high-yielding cyclizations (Ischay et al., 2008).
Safety and Hazards
Future Directions
The future of cyclobutane-containing compounds looks promising. With a deeper understanding of cyclobutane chemistry and the development of novel synthetic methodologies, new disconnection strategies are expected to emerge and be successfully applied to the total syntheses of more structurally complex and biologically important cyclobutane-containing natural products .
Mechanism of Action
Target of Action
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities . They are prevalent in various drugs and drug prototypes such as boceprevir and nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . This method involves the application of different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products .
Biochemical Pathways
Cyclobutanes are known to be involved in a variety of natural products containing cyclobutane motifs identified as terpenoids, meroterpenoids, and alkaloids . These cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . To enhance clinical efficacy and improve ADMET properties, many pharmaceuticals have incorporated cyclobutane motifs .
Result of Action
Cyclobutane motifs are known to exhibit diverse biological activities with potential medicinal value .
Action Environment
The [2 + 2] cycloaddition, a primary method for synthesizing cyclobutanes, involves the application of different reaction mechanisms, which could potentially be influenced by environmental factors .
Properties
IUPAC Name |
(cyclobutyldisulfanyl)cyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S2/c1-3-7(4-1)9-10-8-5-2-6-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYPZUPINIWMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)SSC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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